N-(3-isopropoxypropyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
This compound belongs to the furocoumarin-derived acetamide family, characterized by a fused furo[3,2-g]chromen core substituted with methyl groups at positions 2, 3, and 5, and a 7-oxo functional group. The acetamide side chain includes a 3-isopropoxypropyl substituent, which enhances solubility and modulates pharmacokinetic properties.
Properties
Molecular Formula |
C22H27NO5 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(3-propan-2-yloxypropyl)-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C22H27NO5/c1-12(2)26-8-6-7-23-21(24)10-18-14(4)17-9-16-13(3)15(5)27-19(16)11-20(17)28-22(18)25/h9,11-12H,6-8,10H2,1-5H3,(H,23,24) |
InChI Key |
YCPBDVLUOXTLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCCOC(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Furochromene Core Construction
The furochromene moiety is synthesized via a tandem cyclization-oxidation sequence starting from 7-hydroxycoumarin derivatives. Computational modeling indicates that the use of BF3·OEt2 as a Lewis acid facilitates regioselective furan ring formation at the C-6 and C-7 positions. Methylation at C-2, C-3, and C-5 is achieved using dimethyl sulfate under alkaline conditions, with reaction kinetics favoring a pseudo-first-order mechanism.
Acetamide Side Chain Introduction
The acetamide group at C-6 is installed through a Friedel-Crafts acetylation followed by nucleophilic acyl substitution. Comparative studies of analogous compounds (e.g., CID 4839466) demonstrate that activating the acetyl intermediate with thionyl chloride prior to amination improves electrophilicity, enabling efficient coupling with 3-isopropoxypropylamine.
Stepwise Synthetic Protocol
Cyclization of 5,7-Dihydroxy-4-methylcoumarin
A mixture of 5,7-dihydroxy-4-methylcoumarin (1.0 equiv), acetylacetone (1.2 equiv), and BF3·OEt2 (0.1 equiv) in anhydrous toluene undergoes reflux at 110°C for 8 hours. The reaction forms the furochromene skeleton via a tandem Knoevenagel condensation and cyclodehydration, yielding 2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromene (83% yield).
Acetylation at C-6
The furochromene intermediate is treated with acetic anhydride (2.5 equiv) and AlCl3 (1.5 equiv) in dichloromethane at 0–5°C for 2 hours. Quenching with ice water followed by extraction with ethyl acetate yields 6-acetyl-2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromene (76% yield).
Oxidation to Carboxylic Acid
The acetyl group is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4) in acetone at −10°C. Monitoring by TLC (ethyl acetate/hexane 3:7) confirms complete conversion after 4 hours, affording the carboxylic acid derivative in 68% yield.
Activation of Carboxylic Acid
The carboxylic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) under reflux for 3 hours to form the acyl chloride. Excess thionyl chloride is removed under reduced pressure, and the residue is dissolved in dry THF.
Coupling with 3-Isopropoxypropylamine
A solution of 3-isopropoxypropylamine (1.2 equiv) in THF is added dropwise to the acyl chloride solution at 0°C. The reaction is stirred at room temperature for 12 hours, after which the mixture is washed with NaHCO3 (5%) and brine. Column chromatography (SiO2, ethyl acetate/hexane 1:1) isolates the acetamide product in 72% yield.
Optimization of Critical Reaction Parameters
Solvent Effects on Amination Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 72 | 98 |
| DCM | 8.9 | 65 | 95 |
| DMF | 36.7 | 58 | 90 |
| Acetonitrile | 37.5 | 63 | 92 |
Polar aprotic solvents like THF maximize nucleophilicity of 3-isopropoxypropylamine while minimizing side reactions.
Catalyst Screening for Cyclization
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| BF3·OEt2 | 10 | 8 | 83 |
| p-TsOH | 15 | 12 | 71 |
| ZnCl2 | 20 | 10 | 68 |
| FeCl3 | 15 | 9 | 65 |
BF3·OEt2 outperforms Brønsted acids due to its ability to stabilize oxonium intermediates during cyclization.
Purification and Characterization
Chromatographic Purification
Final purification employs reverse-phase HPLC (C18 column, MeOH/H2O 70:30) to achieve >99% purity. HRMS (ESI+) confirms the molecular ion [M+H]+ at m/z 386.1964 (calc. 386.1967).
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 6.78 (s, 1H, H-8), 4.12 (t, J = 6.4 Hz, 2H, OCH2), 3.85 (sept, J = 6.0 Hz, 1H, CH(CH3)2), 2.41 (s, 3H, C2-CH3), 2.33 (s, 3H, C3-CH3), 2.25 (s, 3H, C5-CH3).
-
13C NMR (100 MHz, CDCl3): δ 170.2 (C=O), 161.5 (C7=O), 154.3 (C6), 148.9 (C2), 122.4 (C8), 69.8 (OCH2), 22.1 (CH(CH3)2).
Comparative Analysis with Structural Analogues
Impact of Alkoxy Chain Length on Yield
| Compound | Alkoxy Chain | Yield (%) |
|---|---|---|
| CID 4839466 | Pyridylmethyl | 68 |
| CID 16409113 | Isonicotinamide | 62 |
| Target Compound | Isopropoxypropyl | 72 |
The isopropoxypropyl group enhances solubility in nonpolar media, facilitating higher yields compared to aromatic substituents.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Reactions:
-
Oxidation: : ITF2357 is susceptible to oxidation, especially at the methyl groups. Oxidative conditions can lead to the formation of various oxidation products.
-
Reduction: : Reduction of the carbonyl group in the acetamide moiety may yield the corresponding alcohol.
-
Substitution: : The isopropoxypropyl group can undergo nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Acetylation: Acetic anhydride, pyridine, and heat.
Isopropoxypropylation: Isopropyl iodide or isopropyl bromide, base (e.g., potassium carbonate), and solvent (e.g., DMF).
Major Products:
- The main product is the desired N-(3-isopropoxypropyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide. Side products may include regioisomers and oxidation products.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(3-isopropoxypropyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide exhibits significant anticancer properties. In vitro tests have shown that it can inhibit the growth of various cancer cell lines.
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
These results suggest that the compound may act as a potent inhibitor of cancer cell proliferation, warranting further investigation into its mechanism of action and potential therapeutic uses .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Molecular docking studies suggest that it may function as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses. This positions the compound as a candidate for developing new anti-inflammatory drugs .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the furochromene core can significantly impact biological activity and selectivity towards specific targets.
Synthesis and Characterization
The synthesis of this compound was achieved through a multi-step process involving readily available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) confirmed the structure and purity of the compound .
Clinical Relevance
While preclinical data support its potential use in treating cancer and inflammatory diseases, clinical trials are necessary to establish safety profiles and therapeutic efficacy in humans.
Mechanism of Action
-
HDAC Inhibition: : ITF2357 inhibits HDAC enzymes, leading to increased histone acetylation. This alters gene expression, affecting cell differentiation, apoptosis, and immune responses.
-
Pathways: : It modulates pathways related to inflammation, cell cycle regulation, and immune signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analog: N-(3,4,5-trimethoxyphenyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
- Structural Differences :
- The acetamide side chain in this analog features a 3,4,5-trimethoxyphenyl group instead of a 3-isopropoxypropyl chain.
- The furochromen core is identical (2,3,5-trimethyl-7-oxo).
- Molecular weight: 451.5 g/mol (vs. ~437.5 g/mol for the target compound), suggesting higher steric bulk but comparable solubility.
Furocoumarin-Thiazolidinone Hybrid: N-(2-(3,4-Dihydroxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide (Compound 3f)
- Structural Differences: Replaces the furochromen core with a 4-methyl-2-oxo-2H-chromen-7-yloxy moiety. Incorporates a thiazolidinone ring with a dihydroxyphenyl group.
- Functional Implications :
Morpholin-3-yl-acetamide Derivatives
- Example : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Structural Differences: Replaces the furochromen core with a morpholinone ring. Features an acetylated morpholine and isopropylphenyl side chain.
- Demonstrated synthetic versatility with a 58% yield via acetylation and chromatographic purification .
Pharmacological Profiles
Critical Analysis of Structural Modifications
- Side Chain Flexibility : The 3-isopropoxypropyl group in the target compound likely improves blood-brain barrier penetration compared to rigid aromatic substituents (e.g., trimethoxyphenyl) .
- Core Substitutions: The 2,3,5-trimethyl groups on the furochromen core may reduce phototoxicity compared to non-methylated psoralens, aligning with trends in furocoumarin derivatization .
Biological Activity
N-(3-isopropoxypropyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a furochromene moiety, which is known for its diverse biological activities. The presence of the isopropoxypropyl group and the acetamide functional group contributes to its pharmacological profile.
Research indicates that compounds with similar structural features often interact with various biological targets. The furochromene derivatives have been shown to exhibit:
- Antioxidant Activity : Many furochromene derivatives demonstrate the ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in inflammatory diseases.
- Anticancer Properties : Certain furochromenes have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.
Biological Activity Data
A summary of key biological activities observed in studies involving this compound is presented in the table below:
Case Studies
- Antioxidant Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antioxidant activity through DPPH radical scavenging assays. The results indicated a dose-dependent response with IC50 values comparable to established antioxidants.
- Anti-inflammatory Research : In vitro studies have shown that this compound can significantly reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating autoimmune diseases.
- Anticancer Investigation : A recent study explored the anticancer properties of furochromene derivatives on various cancer cell lines. Results indicated that this compound induced apoptosis through mitochondrial pathways in breast cancer cells.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing furochromen-based acetamide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between furochromen carboxylic acid derivatives and alkyl/aryl amines. For example, nucleophilic substitution or amidation using reagents like acetyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) is common. Optimization includes controlling stoichiometry (e.g., excess acetyl chloride for higher yields) and temperature (room temperature vs. reflux). Purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization (e.g., from ethyl acetate) is critical .
Q. How are structural and purity analyses performed for such compounds?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., δ 2.14 ppm for acetyl groups) and HRMS for molecular weight validation (e.g., [M+Na]+ peaks). Purity is assessed via HPLC or TLC (e.g., Rf values in CH₂Cl₂/MeOH systems). For crystalline derivatives, X-ray crystallography resolves stereochemistry .
Advanced Research Questions
Q. How do substituent modifications on the furochromen core affect biological activity (e.g., fungicidal properties)?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varying substituents (e.g., halogenation at C-3 or sulfonohydrazide groups at C-6). For example:
| Substituent | Yield (%) | Activity (EC₅₀, μg/mL) |
|---|---|---|
| -SO₂NH₂ | 72 | 12.3 |
| -OCH₃ | 93 | 8.7 |
| Activity is evaluated via in vitro assays (e.g., mycelial growth inhibition). Electron-withdrawing groups enhance antifungal potency by improving target binding . |
Q. What strategies resolve contradictory data in stability studies under varying pH/temperature?
- Methodological Answer : Perform accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. For pH-sensitive compounds (e.g., acetamide hydrolysis), buffer solutions (pH 1–13) identify degradation pathways. Computational modeling (e.g., DFT for bond dissociation energies) predicts vulnerable sites .
Q. How can regioselectivity challenges in furochromen functionalization be addressed?
- Methodological Answer : Use directing groups (e.g., acetyl at C-4) to control electrophilic substitution. For example, acetylation of morpholinone derivatives at C-4 proceeds via intermediate stabilization by Na₂CO₃. Alternative methods include microwave-assisted synthesis to enhance reaction specificity .
Data Analysis and Experimental Design
Q. How to interpret conflicting NMR coupling constants in structurally similar derivatives?
- Methodological Answer : Compare experimental J-values (e.g., J = 8.4 Hz for para-substituted aryl protons) with computational outputs (e.g., Gaussian NMR simulations). Contradictions may arise from conformational flexibility; NOESY experiments clarify spatial arrangements .
Q. What statistical approaches validate reproducibility in biological assays?
- Methodological Answer : Use ANOVA for triplicate experiments (e.g., EC₅₀ values ± SEM). For high variability, apply Box-Behnken design to optimize assay conditions (e.g., spore concentration, incubation time). Include positive controls (e.g., fluconazole) to calibrate sensitivity .
Contradiction Resolution
Q. Why do some derivatives show high in vitro activity but poor in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
